molecular formula C28H37ClN4O3S2 B2463878 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride CAS No. 1189502-45-1

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride

Cat. No. B2463878
CAS RN: 1189502-45-1
M. Wt: 577.2
InChI Key: CNJUVQFALNYSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C28H37ClN4O3S2 and its molecular weight is 577.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antipsychotic Agent

Research has explored heterocyclic analogues of compounds similar to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride, evaluating them as potential antipsychotic agents. These compounds have shown promise in binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, with specific derivatives demonstrating potent in vivo activities (Norman et al., 1996).

Factor Xa Inhibition

A series of compounds related to this chemical structure have been synthesized and shown to inhibit factor Xa, an important target in the coagulation pathway. Some derivatives within this group have demonstrated potent inhibitory activities, especially when administered orally (Haginoya et al., 2004).

Antimicrobial Activity

Some heterocyclic compounds structurally similar to this compound have been synthesized and characterized, displaying significant antibacterial and antifungal activities against various microorganisms (Patel & Patel, 2015).

Anticancer Properties

There are studies on related heterocyclic compounds which indicate potential anticancer activities. These studies focus on the synthesis and characterization of such compounds, evaluating their effects against different cancer cell lines (Rao et al., 2018).

Synthetic Methodologies

Research has also been conducted on the synthesis and structural characterization of compounds related to this compound, which contributes to the understanding of their chemical properties and potential applications in various fields (Shatsauskas et al., 2017).

Neuroleptic Activity

Compounds structurally similar have been investigated for their neuroleptic activity, particularly in the treatment of psychosis and related disorders (Iwanami et al., 1981).

properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O3S2.ClH/c1-20(2)16-32(17-21(3)4)37(34,35)24-12-10-23(11-13-24)27(33)30-28-29-25-14-15-31(19-26(25)36-28)18-22-8-6-5-7-9-22;/h5-13,20-21H,14-19H2,1-4H3,(H,29,30,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJUVQFALNYSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.